molecular formula C16H20ClN3O2S B13793520 Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- CAS No. 71795-23-8

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)-

Cat. No.: B13793520
CAS No.: 71795-23-8
M. Wt: 353.9 g/mol
InChI Key: ZPNJMQMOMYGVRP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- is a complex organic compound with a molecular formula of C13H16ClN3O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form an intermediate product. This intermediate is then reacted with propargylamine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to apoptosis. The molecular targets include the active sites of the enzymes, where the compound binds and prevents their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonamide
  • N-(2-propynyl)benzenesulfonamide
  • Cyclohexylamine derivatives

Uniqueness

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of a benzenesulfonamide core with cyclohexyl and propargylamine groups provides a versatile framework for various chemical modifications and applications .

Properties

CAS No.

71795-23-8

Molecular Formula

C16H20ClN3O2S

Molecular Weight

353.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-prop-2-ynylguanidine

InChI

InChI=1S/C16H20ClN3O2S/c1-2-12-18-16(19-14-6-4-3-5-7-14)20-23(21,22)15-10-8-13(17)9-11-15/h1,8-11,14H,3-7,12H2,(H2,18,19,20)

InChI Key

ZPNJMQMOMYGVRP-UHFFFAOYSA-N

Canonical SMILES

C#CCN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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